molecular formula C16H17N7OS2 B11037723 1-(4-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(4-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11037723
M. Wt: 387.5 g/mol
InChI Key: GFXWGZGORTWACX-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and a guanidine moiety

Preparation Methods

The synthesis of N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiadiazole and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or pyrimidine rings, often using reagents like halides or alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can be compared with similar compounds such as:

  • N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)UREA
  • N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)THIOUREA These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of N-(4-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE lies in its specific combination of functional groups, which imparts distinct properties and potential applications.

Properties

Molecular Formula

C16H17N7OS2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C16H17N7OS2/c1-9-3-5-11(6-4-9)18-14(17)21-15-19-12(7-13(24)20-15)8-25-16-23-22-10(2)26-16/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21,24)

InChI Key

GFXWGZGORTWACX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)/N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)N

Origin of Product

United States

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